LecA (PA-IL) from Pseudomonas aeruginosa
Description
Significance of Pseudomonas aeruginosa as an Opportunistic Pathogen
Pseudomonas aeruginosa is a Gram-negative bacterium recognized for its adaptability and opportunistic nature, posing a significant challenge in clinical settings. nih.gov It rarely causes infections in healthy individuals but is a major cause of illness and death in those with compromised immune systems, such as patients with cystic fibrosis, cancer, AIDS, and severe burns. nih.gov The bacterium's ability to thrive in diverse environments, including hospital settings, contributes to its role as a leading cause of nosocomial (hospital-acquired) infections. mdpi.comresearchgate.net
Context of Chronic Infections and Antimicrobial Resistance
A defining characteristic of P. aeruginosa infections is their propensity to become chronic and difficult to treat. nih.gov This is largely due to the bacterium's intrinsic and acquired resistance to a wide array of antibiotics. nih.govresearchgate.net P. aeruginosa can form biofilms, which are structured communities of bacterial cells encased in a self-produced matrix. nih.gov This biofilm mode of growth provides a physical barrier against antibiotics and host immune defenses, contributing significantly to the persistence of chronic infections. nih.govnih.gov The World Health Organization has listed carbapenem-resistant P. aeruginosa as a critical pathogen, highlighting the urgent need for alternative therapeutic strategies. nih.gov
Overview of Bacterial Lectins in Pathogenesis
Lectins are carbohydrate-binding proteins that play a crucial role in various biological processes, including host-pathogen interactions. eurocarb2025.comnih.gov Unlike toxins, bacterial lectins are non-enzymatic and function primarily as adhesins, mediating the attachment of bacteria to host cells. glycopedia.eu This adhesion is a critical first step in colonization and subsequent infection. nih.gov
Role of Lectins in Host-Pathogen Interactions
Microbial lectins recognize and bind to specific carbohydrate structures (glycans) present on the surface of host cells, such as those found on glycoproteins and glycolipids. eurocarb2025.comportlandpress.com This interaction facilitates the adherence of bacteria to mucosal surfaces, a prerequisite for many infections. eurocarb2025.com Beyond simple adhesion, some bacterial lectins can also trigger signaling pathways within host cells, leading to cellular invasion, disruption of epithelial barriers, and evasion of the host immune response. portlandpress.comasm.org The specificity of lectin-glycan interactions can be as precise as antigen-antibody recognition, underscoring their importance in determining the tissue tropism of a pathogen. portlandpress.com
Identification and Biological Context of LecA (PA-IL)
P. aeruginosa produces at least two well-characterized soluble lectins, LecA (PA-IL) and LecB (PA-IIL). nih.govresearchgate.net LecA was identified as a galactose-specific lectin and is considered a significant virulence factor. nih.govresearchgate.net It is a tetrameric protein, composed of four identical subunits, each with a molecular weight of approximately 12.75 kDa. nih.gov The expression of the lecA gene is tightly regulated by the bacterium's quorum sensing system, a cell-to-cell communication network that coordinates gene expression with population density. nih.gov Specifically, LecA production is under the control of the rhl quorum-sensing system and the alternative sigma factor RpoS, indicating its importance in the later stages of infection and biofilm formation. asm.orgnih.gov
Differentiation from other P. aeruginosa Lectins (e.g., LecB/PA-IIL)
While both LecA and LecB are virulence factors, they exhibit distinct properties and roles in pathogenesis. The primary difference lies in their carbohydrate specificity. LecA specifically binds to galactose and its derivatives, particularly α-galactosyl residues found on host cell surface glycosphingolipids. nih.govresearchgate.net In contrast, LecB (PA-IIL) shows a high affinity for fucose and mannose. researchgate.netnih.gov This difference in sugar preference dictates the host cell receptors they interact with and, consequently, their specific contributions to infection. nih.gov Although both lectins are involved in adhesion and biofilm formation, studies have shown they can have distinct as well as overlapping roles in cytotoxicity and lung injury. nih.govresearchgate.net
Table 1: Comparison of P. aeruginosa Lectins LecA and LecB
| Feature | LecA (PA-IL) | LecB (PA-IIL) |
|---|---|---|
| Full Name | Pseudomonas aeruginosa Lectin I | Pseudomonas aeruginosa Lectin II |
| Gene | lecA | lecB |
| Structure | Tetramer | Tetramer |
| Subunit MW | ~12.75 kDa | ~12-13 kDa |
| Primary Sugar Specificity | D-galactose | L-fucose, D-mannose |
| Regulation | Quorum sensing (rhl system), RpoS | Quorum sensing, RpoS |
| Key Roles | Adhesion, cytotoxicity, biofilm formation, host cell invasion | Adhesion, biofilm formation, pilus biogenesis |
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
Sugar specificity: αGalactose |
Origin of Product |
United States |
Molecular Architecture and Carbohydrate Recognition of Leca Pa Il
Structural Organization of LecA (PA-IL)
Quaternary Structure: Homotetramer Configuration
LecA exists as a homotetramer, meaning it is composed of four identical protein subunits. researchgate.netnih.govresearchgate.net This tetrameric arrangement brings the carbohydrate-binding sites of the individual subunits into a specific spatial orientation, which is important for its ability to bind to multiple carbohydrate ligands simultaneously, a phenomenon known as avidity. nih.govnih.gov The total molecular weight of the LecA homotetramer is approximately 51 kDa. scispace.com The crystal structure of LecA reveals a distinct arrangement of the four monomers, creating a stable quaternary structure. researchgate.netscispace.com
Monomer Subunit Composition and Key Residues
Each monomer subunit of LecA is a relatively small protein, consisting of 121 amino acids. nih.govscispace.com The gene encoding this subunit is designated as lecA (previously pa-1L). nih.gov The monomer has a specific three-dimensional fold, and within this structure, several key amino acid residues are critical for both its structural integrity and its carbohydrate-binding function. Notably, each monomer contains four tryptophan residues (W2, W33, W42, and W84). nih.gov Of these, W42 is located in close proximity to the carbohydrate-binding region. nih.gov Another important residue, His50, is involved in interactions with aromatic portions of certain ligands. researchgate.net
Role of Calcium Ions in Carbohydrate Binding
The binding of carbohydrates by LecA is a calcium-dependent process. scispace.comnih.gov Each monomeric subunit contains a single calcium ion (Ca²⁺) binding site, which is essential for the proper coordination of the carbohydrate ligand. nih.govresearchgate.net The calcium ion acts as a bridge, coordinating with specific hydroxyl groups of the galactose molecule, primarily the O3 and O4 hydroxyls. researchgate.netresearchgate.net This interaction is a hallmark of C-type lectins and is fundamental to the stability of the LecA-carbohydrate complex. The removal of calcium ions, for instance by chelating agents like EDTA, results in a loss of lectin activity. 4glyco.cz
Ligand Binding Specificity and Affinity
LecA exhibits a clear preference for certain carbohydrate structures, which dictates its biological targets on host cells.
Primary Specificity for Galactose and Galactosides
LecA is a D-galactose-specific lectin. asm.orguniprot.org It displays the highest affinity for terminal α-D-galactose residues. nih.gov4glyco.cz The lectin can recognize and bind to galactose presented in various linkages, including α1-3, α1-4, and α1-6. 4glyco.czrcsb.org Its binding affinity for different galactosides varies, with a dissociation constant (Kd) in the micromolar range for many of its ligands. scispace.comresearchgate.net For instance, the Kd for D-galactose is reported to be around 34-50 µM. nih.govresearchgate.net It also binds to N-acetyl-D-galactosamine (GalNAc), though with a lower affinity. nih.govuniprot.org
| Ligand | Dissociation Constant (Kd) | Reference |
| D-Galactose | ~34-50 µM | nih.govresearchgate.net |
| Melibiose (B213186) (αGal1-6Glc) | ~38.8 µM | rcsb.org |
| N-acetyl-D-galactosamine | ~780 µM | nih.gov |
| Aromatic β-galactosides | ~8 µM | researchgate.net |
| Aliphatic β-galactosides | ~36 µM | researchgate.net |
Interaction with Hydrophobic Galactosides and Aromatic Aglycones
Interestingly, the presence of a hydrophobic or aromatic group at the anomeric position of galactose can significantly enhance the binding affinity of LecA. researchgate.netscispace.com The interaction with aromatic β-galactosides is notably stronger than with aliphatic β-galactosides, with dissociation constants around 8 µM and 36 µM, respectively. researchgate.net This enhanced affinity is attributed to a CH-π stacking interaction between the Cε-H of the His50 residue in the LecA binding site and the aromatic ring of the ligand's aglycone. researchgate.net This feature allows for the design of high-affinity synthetic inhibitors.
Characterization of Secondary Sugar Binding Sites
While LecA is primarily known for its high affinity for terminal α-D-galactose residues, research has uncovered the existence of secondary binding sites that contribute to its ligand specificity and interaction strength. The primary binding site involves a classical, calcium-ion-dependent interaction where the ion bridges the hydroxyl groups of galactose with specific amino acid residues in the protein. nih.govresearchgate.net
Structural studies, particularly the crystal structure of LecA in a complex with the disaccharide melibiose (αGal1-6Glc), have provided direct evidence of a secondary sugar binding site. nih.gov In this complex, while the galactose moiety occupies the primary, calcium-dependent site, the glucose residue of melibiose is bound in a distinct, secondary pocket. nih.gov This secondary site is located close to the primary one and is notably calcium-independent. nih.gov The interactions in this secondary pocket primarily involve a symmetry-related protein subunit, highlighting the importance of the tetrameric structure of LecA. nih.gov
Furthermore, analyses of the LecA binding pocket have identified hydrophobic surfaces near the primary galactose-binding site. nih.gov These hydrophobic regions can be exploited by synthetic ligands. For instance, non-carbohydrate mimics, such as certain catechols, have been shown to bind LecA by mimicking the interactions of natural glycosides, indicating that regions beyond the canonical sugar-binding pocket can be targeted for inhibitor design. nih.gov The design of ligands that can simultaneously engage both the primary and these secondary sites is a key strategy for developing high-potency inhibitors. nih.gov
Influence of Multivalency on Binding Affinity
The strategic design of multivalent ligands, which present multiple carbohydrate epitopes on a single scaffold, is a powerful approach to inhibit LecA. These constructs can bridge multiple binding sites on a single LecA tetramer, leading to a dramatic enhancement in binding affinity. This chelate effect results in affinities that are orders of magnitude higher than their monovalent counterparts, shifting the Kd from the micromolar to the low nanomolar (nM) range. nih.govresearchgate.netnih.gov
Various molecular scaffolds have been employed to create potent multivalent LecA inhibitors, including:
Divalent Ligands: Even linking just two galactose units with an appropriate rigid spacer can lead to a chelate binding mode, engaging two adjacent binding sites on the LecA tetramer. nih.govresearchgate.net Studies have shown that optimizing the length and rigidity of the spacer is crucial for achieving high affinity. researchgate.netnih.gov Divalent ligands have been developed with Kd values in the low nanomolar range, representing up to a 1000-fold improvement in potency over monovalent ligands. acs.orgnih.gov
Glycodendrimers and Glycopolymers: These are larger molecules with a branched or polymeric backbone decorated with multiple galactose residues. glycopedia.eunih.gov They can engage LecA with very high avidity, although their larger size can present challenges for therapeutic development. nih.gov
The following interactive table summarizes the binding affinities of representative monovalent and multivalent ligands for LecA, illustrating the profound impact of multivalency.
| Ligand | Ligand Type | Dissociation Constant (Kd) | Technique | Reference |
|---|---|---|---|---|
| D-Galactose | Monovalent | ~50-90 µM | Various | nih.govresearchgate.netacs.org |
| p-nitrophenyl β-D-galactoside (pNPGal) | Monovalent | 54 µM | PrOF NMR | oup.comnih.gov |
| Carboxylated galactoside (Monovalent Ligand 1) | Monovalent | 27 µM | ACE | nih.govuu.nl |
| Divalent Galactoside (Chelating Ligand 2) | Divalent | 6-16 nM | ACE | nih.govuu.nl |
| Divalent Ligand with optimized spacer | Divalent | 28 nM | ITC | acs.org |
| Divalent Ligand L2 | Divalent | 160 nM | SPR | nih.govrcsb.org |
Protein-Carbohydrate Interaction Dynamics
Understanding the dynamics of how LecA associates and dissociates from its ligands is crucial for designing effective inhibitors. This involves studying the speed of the binding and unbinding events, as well as any structural changes that occur in the protein.
Kinetic Parameters of Ligand Binding
The binding of a ligand to a protein is a two-way process characterized by an association rate (kon or ka) and a dissociation rate (koff or kd). sprpages.nl These kinetic parameters are often measured using techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI). nih.govnih.gov The ratio of these rates (koff/kon) defines the equilibrium dissociation constant (Kd).
For LecA, studies reveal that monovalent ligands typically exhibit fast association and dissociation kinetics. researchgate.net This rapid off-rate contributes to their relatively weak binding affinity. In contrast, high-affinity multivalent ligands display markedly different kinetic profiles. While their association rates are fast, their dissociation rates are significantly slower. nih.gov This slower koff means the ligand remains bound to the protein for a much longer period, a property known as a long residence time. For one potent divalent ligand, the residence time was determined to be approximately 7 hours, a dramatic increase compared to monovalent binders. nih.govnih.gov This extended residence time is a key contributor to the high avidity and potent inhibitory effect of multivalent ligands.
The following table presents kinetic data for selected LecA ligands.
| Ligand | Ligand Type | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Residence Time (1/koff) | Technique | Reference |
| Divalent Ligand | Divalent | Not specified | ~3.9 x 10-5 | ~7 hours | BLI | nih.govnih.gov |
| Related Divalent Ligand | Divalent | ~2 orders of magnitude faster than above | ~2 orders of magnitude faster than above | ~10 minutes | SPR | nih.gov |
| Monovalent Ligands | Monovalent | Fast | Fast | Seconds (estimated) | SPR | nih.govresearchgate.net |
Conformational Changes Upon Ligand Association
Despite the lack of large-scale structural changes, more sensitive techniques reveal localized dynamic effects upon ligand binding:
NMR Spectroscopy: Protein-observed 19F NMR (PrOF NMR) studies, where tryptophan residues in LecA are replaced with 5-fluorotryptophan (B555192), are highly sensitive to changes in the local chemical environment. Upon titration with galactose or its derivatives, significant chemical shift perturbations are observed for the resonance corresponding to residue W42, which is located directly within the carbohydrate-binding region. oup.comnih.govoup.com This confirms that ligand binding directly alters the environment of the binding site residues.
Thermal Shift Assays (TSA): These assays measure the melting temperature (Tm) of a protein, which is an indicator of its thermal stability. Ligand binding typically stabilizes a protein, leading to an increase in its Tm. Studies on LecA show that weak monovalent ligands cause only a small increase in stability (e.g., a ΔTm of 2.3°C). In contrast, a high-affinity divalent ligand was shown to increase the Tm of LecA by more than 11°C, indicating that the chelate binding mode significantly stabilizes the protein's conformation. nih.gov This stabilization is consistent with the formation of a more rigid protein-ligand complex.
Genetic and Regulatory Mechanisms Governing Leca Expression
The lecA Gene: Genomic Organization and Transcriptional Analysis
Understanding the genetic layout and transcriptional features of the lecA gene is fundamental to deciphering its regulation.
Research involving transcript analysis has demonstrated that the lecA gene is organized as a monocistronic transcriptional unit. nih.govresearchgate.netasm.org This means the gene is transcribed into a single messenger RNA (mRNA) molecule that codes for only one protein product, the LecA lectin. This is in contrast to polycistronic operons where multiple genes are transcribed together into a single mRNA.
The promoter is the region of DNA where RNA polymerase binds to initiate transcription. Analysis of the lecA gene has identified a transcriptional start site located 70 base pairs upstream of the translational start codon. nih.govresearchgate.netasm.org Within this putative promoter region, specific consensus sequences have been identified that are crucial for the binding of regulatory proteins. These include a lux box-type element, which is a characteristic binding site for LuxR-type transcriptional regulators like RhlR, and consensus sequences for the alternative sigma factor RpoS (σS). nih.govresearchgate.netasm.org The presence of these sites strongly indicates that lecA expression is controlled by both the quorum sensing machinery and the general stress response system.
Quorum Sensing Regulation of lecA
Quorum sensing in P. aeruginosa is a hierarchical system primarily composed of two N-acylhomoserine lactone (AHL)-based circuits: the las system and the rhl system. nih.govnih.govnih.gov These systems allow the bacteria to modulate gene expression, including that of virulence factors like LecA, in response to population density. nih.govmdpi.com
The rhl quorum sensing system, consisting of the transcriptional regulator RhlR and its cognate autoinducer N-butanoyl-L-homoserine lactone (C4-HSL), is the primary and direct activator of lecA expression. nih.govresearchgate.netasm.org Studies using lecA::lux reporter fusions in both Escherichia coli and P. aeruginosa have confirmed this direct regulatory link. nih.govasm.org Inactivation of the rhl locus, either the rhlI gene (which synthesizes C4-HSL) or the rhlR gene, completely abolishes the production of the LecA protein. nih.gov Furthermore, in experimental setups using an E. coli model, the expression of the lecA::lux reporter was activated by RhlR only in the presence of C4-HSL. researchgate.netasm.org In P. aeruginosa, the addition of exogenous C4-HSL enhanced the expression of a chromosomal lecA::lux fusion, confirming that the RhlR/C4-HSL complex is the direct transcriptional activator for the lecA gene. nih.govresearchgate.net
Table 1: Experimental Evidence for RhlR/C4-HSL Regulation of lecA
| Experimental System | Observation | Conclusion | Reference(s) |
| P. aeruginosarhlI or rhlR mutants | LecA protein production abolished | The rhl locus is essential for lecA expression. | nih.gov |
| E. coli with lecA::lux reporter + RhlR | lecA expression induced only upon addition of C4-HSL | RhlR requires its cognate autoinducer C4-HSL to activate lecA transcription. | asm.orgresearchgate.net |
| P. aeruginosa with chromosomal lecA::lux reporter | Addition of exogenous C4-HSL enhanced luminescence | The RhlR/C4-HSL complex directly upregulates lecA expression in the native host. | nih.govresearchgate.net |
The las system, comprising the regulator LasR and its autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), sits (B43327) at the top of the quorum sensing hierarchy in P. aeruginosa and regulates the rhl system. nih.govnih.govnih.gov Consequently, the las system exerts an indirect, albeit significant, influence on lecA expression.
In a lasR mutant, the production of LecA is not eliminated but its onset is delayed. nih.govresearchgate.net This indicates that while the las system is not directly required for lecA transcription, it influences the timing of its expression, likely through its control over the rhl system. nih.gov Experiments using the lecA::lux reporter in E. coli showed that the LasR/3O-C12-HSL complex does not activate lecA expression directly. researchgate.netasm.org
An interesting observation was made regarding potential cross-talk. In the E. coli heterologous system, the presence of 3O-C12-HSL was found to inhibit the C4-HSL-dependent activation of the lecA::lux reporter by RhlR. researchgate.netasm.org However, this inhibitory effect did not occur in P. aeruginosa. The addition of exogenous 3O-C12-HSL to P. aeruginosa cultures did not inhibit or advance the RhlR/C4-HSL-driven expression of lecA. nih.govresearchgate.netasm.org This suggests that in the native genetic background of P. aeruginosa, 3O-C12-HSL does not act as a direct antagonist or post-translational regulator of RhlR's activity at the lecA promoter. nih.govasm.org
The regulation of lecA production is a clear example of the hierarchical nature of the P. aeruginosa quorum sensing network. The LasR/3O-C12-HSL system functions as a master regulator that controls the expression of the rhlR and rhlI genes. nih.govnih.govnih.gov Activation of the las system at a certain cell density leads to the subsequent activation of the rhl system.
Once the RhlR protein and its C4-HSL signal molecule are produced, the active RhlR/C4-HSL complex can then bind to the lux box in the lecA promoter region to initiate transcription. nih.govasm.org Therefore, the production of LecA is directly dependent on a functional rhl system but is temporally influenced by the las system. This layered control ensures that lecA is expressed at the appropriate time and cell density, coordinating its production with a larger suite of virulence factors that are also under the control of this intricate regulatory network. nih.govnih.gov
Table 2: Summary of Quorum Sensing System Effects on lecA Expression
| Regulatory System | Mutant/Condition | Effect on LecA Production/ lecA Expression | Regulatory Level | Reference(s) |
| Rhl System | rhlI or rhlR mutant | Abolished | Direct, Positive | nih.gov |
| Addition of exogenous C4-HSL to wild-type | Enhanced | Direct, Positive | nih.govresearchgate.net | |
| Las System | lasR mutant | Delayed onset, but not abolished | Indirect, Positive | nih.govresearchgate.net |
| Addition of exogenous 3O-C12-HSL to wild-type P. aeruginosa | No advancement or inhibition of RhlR-dependent expression | No direct effect on RhlR activity at the lecA promoter | nih.govresearchgate.netasm.org | |
| Addition of exogenous 3O-C12-HSL to E. coli reporter system with RhlR/C4-HSL | Inhibition of lecA expression | Antagonistic (in heterologous system) | asm.org |
Regulation by Alternative Sigma Factors
The transcription of numerous virulence-associated genes in P. aeruginosa is dependent on alternative sigma factors that recognize specific promoter sequences and direct the RNA polymerase to initiate transcription.
The synthesis of LecA is critically dependent on the alternative sigma factor RpoS (σS), which is recognized as a master regulator of the stationary phase and stress responses in many Gram-negative bacteria. rsc.orgnih.gov In P. aeruginosa, RpoS plays a pivotal role in the expression of a wide array of genes, including those involved in virulence. nih.govasm.org
Research has unequivocally demonstrated that a mutation in the rpoS gene leads to the abolition of LecA synthesis. biorxiv.orgmdpi.com This indicates that RpoS is an essential transcriptional activator for the lecA gene. The promoter region of lecA contains a consensus sequence for RpoS binding, further supporting its direct role in initiating the transcription of this gene. biorxiv.orgmdpi.comnih.gov The regulatory network is complex, as RpoS itself is subject to control by quorum sensing systems, highlighting a coordinated regulation of virulence factor expression. mdpi.commdpi.com Specifically, the Rhl quorum-sensing system, through the transcriptional regulator RhlR and its autoinducer N-butanoyl-L-homoserine lactone (C4-HSL), works in concert with RpoS to drive lecA expression. biorxiv.orgmdpi.com
| Regulatory Factor | Effect on lecA Expression | Supporting Evidence |
| RpoS | Essential for synthesis | Mutation in rpoS abolishes LecA production. biorxiv.orgmdpi.com The lecA promoter contains an RpoS binding site. biorxiv.orgmdpi.comnih.gov |
| RhlR/C4-HSL | Direct activation | Expression of a lecA::lux reporter fusion is activated by RhlR/C4-HSL. biorxiv.orgmdpi.com |
Post-Transcriptional and Translational Control Mechanisms Affecting LecA Levels
Beyond transcriptional initiation, the final levels of the LecA protein are modulated by post-transcriptional and translational control mechanisms, which fine-tune its expression in response to specific signals.
While direct post-transcriptional regulation of lecA by small RNAs (sRNAs) has not been extensively detailed, the broader regulatory networks in P. aeruginosa suggest such mechanisms are likely. For instance, the sRNA PA0730.1 has been shown to repress the transcription and translation of rpoS, which would indirectly lead to a decrease in LecA production. nih.gov
At the post-translational level, it has been demonstrated that the las quorum-sensing signal, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), does not act as a post-translational regulator of the RhlR/C4-HSL-dependent activation of lecA expression in P. aeruginosa. biorxiv.orgmdpi.com This is in contrast to what was observed in a heterologous E. coli system, emphasizing the importance of the native genetic background in these regulatory circuits. biorxiv.org
Expression Patterns of LecA in Different Growth Phases and Environmental Conditions
The expression of lecA is not constitutive but is instead closely linked to the growth phase of the bacterial population and the surrounding environmental conditions.
Immunoblot and reporter gene fusion analyses have consistently shown that the expression of lecA is induced at the onset of the stationary phase of growth. biorxiv.orgnih.gov This pattern of expression is characteristic of many virulence factors in P. aeruginosa and is tightly linked to the cell-density-dependent regulation mediated by quorum sensing and the accumulation of the RpoS sigma factor. asm.orgbiorxiv.org LecA production is detectable in the late stationary phase in the parental wild-type strain. nih.gov
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, and they represent a key aspect of chronic P. aeruginosa infections. researchgate.net The expression of lecA is a crucial component of biofilm development and maturation.
Studies utilizing lecA-egfp translational fusions and immunoblot analysis of the biofilm extracellular matrix have confirmed that lecA is expressed by cells within a biofilm. The LecA protein contributes significantly to biofilm architecture. In static biofilm assays, a mutation in lecA resulted in reduced biofilm depth and surface coverage, while overexpression of LecA enhanced biofilm formation. These findings suggest that LecA plays a structural role in the biofilm matrix, likely by cross-linking exopolysaccharides. The expression of LecA within biofilms underscores its importance in the persistence of chronic infections.
| Growth Condition | LecA Expression Level | Key Findings |
| Planktonic (Stationary Phase) | High | Induced at the beginning of stationary phase, dependent on RpoS and RhlR/C4-HSL. biorxiv.orgnih.gov |
| Biofilm | High | Expressed in biofilm-grown cells and contributes to biofilm depth, surface coverage, and architecture. |
Biological Functions and Pathogenic Roles of Leca Pa Il
Role in Bacterial Adhesion to Host Cells
The initial step in many bacterial infections is the adhesion of the pathogen to host tissues. For P. aeruginosa, LecA is a critical adhesin that facilitates this crucial interaction, enabling the bacterium to colonize and establish a foothold for infection. nih.gov
Interactions with Mammalian Cell Glycocalyx
The surface of mammalian cells is covered by a dense layer of carbohydrates known as the glycocalyx. nih.gov This complex structure serves as a primary point of contact for invading pathogens. P. aeruginosa utilizes LecA to bind to specific galactose-containing glycoconjugates within the host cell glycocalyx. mdpi.comresearchgate.net This interaction is a key event in the early stages of infection, mediating the attachment of the bacteria to epithelial and endothelial cells. nih.govbiorxiv.org The glycocalyx, a gel-like meshwork, ordinarily acts as a protective physical barrier, but pathogens like P. aeruginosa have evolved mechanisms to exploit its components for their own benefit. nih.gov
Specific Binding to Glycosphingolipids, Notably Globotriaosylceramide (Gb3)
LecA exhibits a high specificity for α-galactose residues present on glycosphingolipids of the globoside (B1172493) family. nih.govresearchgate.net A primary and well-characterized receptor for LecA on host cells is globotriaosylceramide (Gb3), also known as CD77 or the Pk blood group antigen. researchgate.netresearchgate.net The binding of LecA to Gb3 is a critical interaction that not only anchors the bacterium to the host cell but also initiates a cascade of events leading to bacterial internalization. researchgate.net LecA recognizes the terminal α-galactose of Gb3, and this interaction is characterized by high affinity, making it a pivotal factor in the tropism of P. aeruginosa for certain host tissues. researchgate.netnih.gov The tetrameric structure of LecA, with its four binding sites, allows for multivalent binding to Gb3 on the cell surface, leading to receptor clustering and the formation of specialized membrane domains. researchgate.net
Contribution to Biofilm Formation and Architecture
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from host defenses and antimicrobial agents. asm.org LecA is expressed in biofilm-grown cells and is a key contributor to the development and structural integrity of P. aeruginosa biofilms. researchgate.netpnas.org
Impact on Biofilm Depth and Surface Coverage
Research has demonstrated a direct correlation between the presence of LecA and the physical characteristics of P. aeruginosa biofilms. In laboratory studies, a mutation in the lecA gene resulted in a significant reduction in both biofilm depth and surface coverage on various surfaces, including polystyrene and stainless steel. researchgate.net Conversely, strains that overproduce LecA form thicker and more extensive biofilms. researchgate.net These findings underscore the importance of LecA in the maturation and structural development of biofilms. The ability of LecA to promote a robust biofilm architecture contributes to the persistence of P. aeruginosa infections, making them more difficult to eradicate.
Mechanisms of Host Cell Invasion and Internalization
Beyond adhesion, P. aeruginosa can invade non-phagocytic host cells, a process in which LecA plays a central role. This internalization provides the bacterium with a protected niche, allowing it to evade the host immune system and antibiotic treatments. researchgate.netresearchgate.net
The primary mechanism by which LecA facilitates invasion is termed the "lipid zipper" model. This process is initiated by the binding of LecA on the bacterial surface to its receptor, Gb3, on the host cell membrane. researchgate.net This interaction leads to the clustering of Gb3 molecules, which in turn induces a localized bending of the plasma membrane. researchgate.net The continued binding and zippering effect of LecA with Gb3 is sufficient to progressively engulf the bacterium, leading to its internalization into the host cell.
Notably, this LecA-mediated engulfment can occur independently of the host cell's actin polymerization machinery, which is a common requirement for other bacterial invasion mechanisms. The adhesion energy provided by the LecA-Gb3 interaction alone is adequate to drive the membrane wrapping and subsequent uptake of the bacterium. However, the process does involve the induction of host cell signaling pathways. The binding of LecA to Gb3 can trigger the phosphorylation of the adaptor protein CrkII, a process mediated by Src family kinases. This signaling event highlights the ability of glycolipids like Gb3 to transduce signals across the plasma membrane upon ligand binding. The internalization of P. aeruginosa via the lipid zipper mechanism represents an efficient, lipid-based strategy for host cell entry.
The "Lipid Zipper" Mechanism Mediated by Gb3 Binding
A primary mechanism by which P. aeruginosa invades non-phagocytic host cells is through a process termed the "lipid zipper". researchgate.netresearchgate.net This process is initiated by the high-affinity binding of the bacterial surface lectin LecA to the host cell glycosphingolipid, Gb3. researchgate.netnih.gov Upon binding, LecA, which has four carbohydrate-binding sites, cross-links and clusters Gb3 molecules within the host cell's plasma membrane. researchgate.netnih.govnih.gov This clustering is a critical event that induces negative membrane curvature, leading to the deformation of the plasma membrane and the subsequent engulfment of the bacterium. nih.govnih.gov
This lipid-based invasion strategy is noteworthy because it can be independent of the host cell's actin polymerization machinery, which is often required for other bacterial uptake processes. researchgate.net The interaction between LecA and Gb3 is sufficient to promote the internalization of P. aeruginosa, highlighting a sophisticated strategy where the pathogen exploits the lipid components of the host membrane to gain entry. researchgate.netresearchgate.net The efficiency of the lipid zipper is dependent on the composition of the lipid bilayer. researchgate.net This mechanism represents a distinct, lipid-driven pathway for bacterial invasion, complementing protein receptor-based entry strategies. researchgate.net
Table 1: Key Research Findings on the Lipid Zipper Mechanism
| Finding | Organism/System Studied | Key Outcome | Reference(s) |
| LecA-Gb3 Interaction | P. aeruginosa and host cells | Interaction between LecA and Gb3 is crucial for bacterial internalization. | researchgate.net |
| "Lipid Zipper" Terminology | P. aeruginosa and host cells | The clustering of Gb3 by LecA to facilitate bacterial engulfment is termed the "lipid zipper". | researchgate.netresearchgate.net |
| Actin Independence | P. aeruginosa and host cells | The engulfment of P. aeruginosa via the lipid zipper is sufficient and does not require host cell actin polymerization. | researchgate.net |
| Membrane Reorganization | Supported lipid bilayers | LecA binding to Gb3 disperses ordered lipid domains and can remodel lipid bilayers into multilayers. | nih.govbiorxiv.orgdntb.gov.ua |
Modulation of Host Cell Signaling Pathways (e.g., CrkII Phosphorylation)
Beyond physically mediating bacterial entry, the binding of LecA to Gb3 also triggers specific host cell signaling cascades that further promote infection. One of the key signaling events identified is the phosphorylation of the adaptor protein CrkII at the tyrosine 221 residue (Y221). nih.govnih.gov This phosphorylation event is a direct consequence of the LecA-Gb3 interaction at the cell surface. nih.gov
Interestingly, this signaling pathway operates independently of the non-receptor tyrosine kinase Abl, which is a known activator of CrkII in other contexts of P. aeruginosa invasion. nih.gov Instead, the signal initiated by LecA binding to Gb3 is transduced by Src family kinases, which then lead to the phosphorylation of CrkII. nih.gov This highlights a non-canonical mechanism for activating host cell processes, where a bacterial lectin utilizes a host glycosphingolipid not just as an anchor, but as a signaling receptor to subvert cellular functions for its own benefit. nih.gov This LecA-induced signaling promotes bacterial uptake, complementing the physical membrane changes of the lipid zipper mechanism. nih.gov
Table 2: LecA-Induced Host Cell Signaling
| Signaling Event | Mediator | Upstream Activator | Downstream Effect | Reference(s) |
| CrkII Phosphorylation | Adaptor protein CrkII (at Tyr221) | Src family kinases (Abl-independent) | Promotion of bacterial uptake | nih.govnih.gov |
Contributions to Host Tissue Damage and Virulence Manifestation
LecA is a significant contributor to the virulence of P. aeruginosa, directly causing damage to host tissues and enhancing the effects of other virulence factors. nih.gov Its cytotoxic and barrier-disrupting activities are central to the pathogen's ability to establish and maintain infections, particularly in the respiratory and intestinal tracts.
Cytotoxic Effects on Eukaryotic Cells
LecA exhibits direct cytotoxic effects on various eukaryotic cells, including human epithelial cells. nih.govnih.gov Studies using human epithelial cells in primary culture have shown that LecA can inhibit cell growth at concentrations as low as 10 μg/ml. nih.gov At higher concentrations (100 μg/ml), the lectin causes observable cellular lesions. nih.gov This toxic activity contributes to the epithelial injury seen during P. aeruginosa infections. The importance of LecA in cytotoxicity is further demonstrated by experiments comparing wild-type P. aeruginosa (PAO1 strain) with mutant strains lacking the lecA gene. The wild-type strain shows a significantly greater cytotoxic effect on A549 lung cells than the lecA mutant, confirming the lectin's role as a key determinant of cytotoxicity. nih.gov The cytotoxic effects can manifest as cell shrinking, detachment from surfaces, and condensation of the nucleus. mdpi.com
Induction of Permeability Defects in Epithelial Barriers
LecA is capable of disrupting the integrity of epithelial barriers. nih.gov It has been shown to induce permeability defects in the intestinal epithelium. nih.gov This disruption of the barrier function is also observed in the lungs. In vivo studies have demonstrated that P. aeruginosa-induced increases in alveolar barrier permeability are significantly reduced when animals are infected with lecA mutant strains compared to the wild-type strain. nih.gov This indicates that LecA is a key factor in the breakdown of the tight junctions between epithelial cells, which can lead to fluid leakage, inflammation, and increased bacterial dissemination.
Enhancement of Other Virulence Factor Uptake (e.g., Exotoxin A)
Table 3: Summary of LecA's Role in Virulence
| Virulence Contribution | Target Tissue/Cell | Mechanism/Effect | Consequence | Reference(s) |
| Cytotoxicity | Human epithelial cells (e.g., A549) | Inhibition of cell growth, induction of cellular lesions. | Epithelial injury. | nih.gov |
| Ciliary Attenuation | Airway epithelium | Decreased ciliary beating activity. | Impaired mucociliary clearance, enhanced colonization. | nih.gov |
| Barrier Disruption | Intestinal and alveolar epithelium | Induces permeability defects. | Increased bacterial dissemination, inflammation. | nih.gov |
| Virulence Synergy | Intestinal epithelium | Increased absorption of other toxins. | Enhanced toxicity of factors like Exotoxin A. | nih.gov |
Methodological Approaches for Leca Pa Il Research
Recombinant Expression and Purification of LecA (PA-IL)
Reliable and large-scale production of pure, active LecA is a prerequisite for detailed structural and functional studies. Recombinant DNA technology is the standard method for obtaining the necessary quantities of protein.
The production of recombinant LecA typically involves a multi-step process beginning with the amplification of the lecA gene and culminating in a highly purified protein product.
The process generally follows these key steps:
Gene Isolation and Cloning : The lecA gene (369 bp) is amplified from the genomic DNA of a P. aeruginosa strain, such as ATCC 33347, using the polymerase chain reaction (PCR). ijiet.comnih.gov Specific primers are designed to introduce restriction sites (e.g., NdeI and HindIII) that facilitate the subsequent insertion of the amplified DNA fragment into a suitable expression vector. ijiet.comnih.gov
Vector Ligation : The PCR product is ligated into a prokaryotic expression vector, commonly a pET series plasmid like pET-32a or pET25(b+). ijiet.comnih.govijbio.com These vectors often incorporate an affinity tag, such as a Glutathione S-transferase (GST) tag or a polyhistidine (His-tag), which simplifies the purification process. ijiet.com
Transformation and Expression : The recombinant plasmid is then transformed into a suitable Escherichia coli expression host, with E. coli BL21(DE3) being a widely used strain. nih.govijbio.comindexcopernicus.com Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the bacterial culture. ijbio.comijbio.com In some cases, specialized media are used, for instance, to incorporate fluorinated tryptophan analogues for NMR studies. nih.gov
Purification : After expression, the bacterial cells are harvested and lysed. The recombinant LecA is purified from the cell lysate, most commonly via affinity chromatography. ijbio.comindexcopernicus.com The type of affinity resin used corresponds to the tag incorporated into the protein (e.g., a GST-tag column or a nickel-charged resin for His-tagged proteins). ijiet.com
Characterization : The purity and molecular weight of the purified LecA are assessed using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), where the protein's migration is compared against standard molecular weight markers. ijbio.comindexcopernicus.com Further characterization to confirm the precise molecular mass and integrity of the protein, including the incorporation of modifications, is performed using mass spectrometry. nih.gov
| Vector System | Host Strain | Induction | Purification Method | Reference |
| pET-32a | E. coli BL-21 | IPTG | Affinity Chromatography (GST-tag) | ijbio.com, ijiet.com |
| pET25(b+) | E. coli BL21(DE3) | IPTG | Not specified | nih.gov |
| pET25pa1l | E. coli BL21 (DE3) | 5-fluoroindole | Affinity Chromatography | nih.gov |
Biophysical Characterization of LecA-Ligand Interactions
Understanding the thermodynamics and kinetics of how LecA binds to its carbohydrate ligands is crucial for developing effective inhibitors. Several biophysical techniques are employed to quantify these interactions with high precision.
Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique used to directly measure the heat changes that occur upon biomolecular binding. springernature.comnih.gov It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (dissociation constant, Kd), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govnih.gov
| Compound | Kd (μM) | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) |
| E-isomer 1 | 1.9 | -32.6 | -38.0 | 5.4 |
| Z-isomer 1 | 6.0 | -29.8 | -41.1 | 11.3 |
| E-isomer 3 | 3.0 | -31.5 | -43.5 | 12.0 |
| Z-isomer 3 | 6.1 | -29.8 | -49.4 | 19.6 |
Table based on data for galactosyl azobenzenes binding to LecA, from reference researchgate.net.
Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) are label-free optical techniques that monitor biomolecular interactions in real-time. glycoselect.comglycopedia.eu They are essential for determining the kinetics of binding, including the association rate constant (kon) and the dissociation rate constant (koff), from which the dissociation constant (Kd) can be calculated (Kd = koff/kon). elsevierpure.comnih.gov
In an SPR or BLI experiment, one of the binding partners (typically the LecA protein) is immobilized on a sensor chip surface. glycopedia.eu A solution containing the other partner (the ligand) is then flowed over the surface. glycopedia.eu Binding is detected as a change in the refractive index (SPR) or the optical thickness (BLI) at the sensor surface. glycoselect.comglycopedia.eu These techniques have been instrumental in characterizing high-affinity interactions, such as those involving divalent (chelating) ligands designed to bind to two of the four carbohydrate-binding sites in the LecA tetramer simultaneously. nih.gov For example, BLI experiments confirmed the low-nanomolar affinity of a divalent galactoside for LecA and revealed a remarkably long residence time (1/koff) of approximately 7 hours, a key parameter for inhibitor efficacy. nih.gov
| Technique | Ligand Type | Kd | kon (M-1s-1) | koff (s-1) | Residence Time | Reference |
| BLI | Divalent Galactoside | ~11 nM | ~2 x 103 | ~3.8 x 10-5 | ~7 hours | nih.gov |
| SPR | Divalent Ligand | ~11 nM | ~2.7 x 105 | ~3 x 10-3 | ~10 minutes | nih.gov |
Analytical Ultracentrifugation (AUC) is a first-principles-based method for characterizing the hydrodynamic properties of macromolecules in solution. beckman.com It is particularly valuable for determining the oligomeric state, shape, and stoichiometry of protein-ligand complexes without the need for labeling or immobilization. beckman.comnih.gov AUC experiments are performed in two primary modes: sedimentation velocity (SV) and sedimentation equilibrium (SE). youtube.com
In SV experiments, a high centrifugal force is applied, causing the macromolecules to sediment. researchgate.net The rate of sedimentation provides information about the size and shape of the particles in solution. researchgate.net SE experiments use lower speeds, allowing sedimentation and diffusion to reach an equilibrium, from which the molar mass of the species can be accurately determined. youtube.com For LecA, which is known to be a tetramer, AUC can be used to confirm its oligomeric state in solution and to study how ligand binding affects its conformation or self-association properties. nih.gov It is a powerful tool to investigate whether ligand binding induces conformational changes or shifts in the oligomeric equilibrium. nih.gov
Fluorescence Polarization (FP) is a solution-based technique used to monitor molecular binding events. glycopedia.eumoleculardevices.com The method is based on the principle that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light. moleculardevices.com When this tracer binds to a much larger molecule, such as the LecA protein, its rate of rotation slows dramatically, and the emitted light remains highly polarized. glycopedia.eu
FP is particularly well-suited for high-throughput screening of compound libraries to identify potential inhibitors. rsc.org A competition assay can be designed where a test compound displaces the fluorescent tracer from the LecA binding site, resulting in a decrease in fluorescence polarization. rsc.org A key challenge for LecA has been its moderate affinity for natural galactose ligands, making the design of a high-affinity fluorescent probe difficult. rsc.org To address this, researchers have synthesized specialized fluorescein-labeled galactoside probes. Direct titration of these probes with LecA has yielded Kd values in the micromolar range, enabling the development of robust competition assays for inhibitor screening. rsc.org
| Fluorescent Probe | Description | Kd (μM) | Reference |
| Probe 1 | Fluorescein-labelled galactoside | 7.4 | rsc.org |
| Probe 2 | Fluorescein-labelled galactoside | 27.4 | rsc.org |
| Probe 9 | Fluorescein-labelled divalent galactoside | Not specified | rsc.org |
Thermal Shift Assays
Thermal shift assays (TSA), also known as differential scanning fluorimetry (DSF) or ThermoFluor, are a high-throughput method used to determine the thermal stability of a protein. wikipedia.orgnih.gov This technique measures the change in the melting temperature (Tm) of a protein in the presence of various compounds, which can indicate ligand binding. wikipedia.orgreactionbiology.com The principle relies on the fact that ligand binding generally stabilizes the protein structure, leading to an increase in its Tm. wikipedia.org
In a typical TSA experiment, a fluorescent dye, such as SYPRO Orange, is used. This dye has low fluorescence in an aqueous environment but fluoresces strongly when it binds to the hydrophobic regions of a protein that become exposed as the protein unfolds upon heating. biorxiv.orgthermofisher.com The temperature at which 50% of the protein is denatured is defined as the Tm. reactionbiology.com An increase in the Tm (a positive thermal shift, ΔTm) in the presence of a test compound suggests a stabilizing interaction. reactionbiology.com
For LecA, thermal shift assays have been employed to assess the binding of various ligands. For instance, a study investigating divalent galactosides showed that a monovalent ligand at a concentration of 500 μM stabilized LecA by approximately 2.3°C. nih.gov In contrast, a divalent ligand demonstrated a much more significant stabilization of over 11°C at a concentration of just 20 μM, highlighting the avidity effect of multivalent binding. nih.gov As a negative control, D-mannose, which does not bind to LecA, showed no stabilizing effect. nih.gov
NanoDSF is a variation of the technique that measures changes in the intrinsic fluorescence of tryptophan and tyrosine residues as the protein unfolds, thus avoiding the need for an external dye. harvard.edu This can be particularly useful as some compounds may interfere with the fluorescent dyes used in conventional DSF.
Interactive Data Table: Ligand-Induced Thermal Stabilization of LecA
| Compound | Concentration (μM) | ΔTm (°C) |
| Monovalent Ligand 1 | 500 | +2.3 |
| Divalent Ligand 2 | 20 | > +11.0 |
| D-mannose (Negative Control) | 500 | 0 |
Data sourced from a study on divalent galactosides and their interaction with LecA. nih.gov
Structural Determination Techniques
X-ray Crystallography of LecA and Its Ligand Complexes
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of proteins and their complexes. This method has been instrumental in understanding the molecular basis of LecA's function and its interactions with various ligands.
The general workflow for X-ray crystallography of LecA involves obtaining a highly pure and concentrated protein solution, which is then mixed with a reservoir solution under conditions that promote crystallization through methods like hanging drop vapor diffusion. nih.gov For LecA-ligand complexes, the ligand is included in the crystallization mixture. nih.gov
Numerous crystal structures of LecA, both in its apo form and in complex with different ligands, have been solved and deposited in the Protein Data Bank (PDB). These structures reveal that LecA is a homotetramer, with each monomer containing a binding site for its natural ligand, D-galactose, coordinated by a calcium ion (Ca2+). oup.comresearchgate.net Analysis of 23 different LecA crystal structures led to the identification of a central pocket located between two adjacent monomers of the homotetramer. nih.gov This pocket, with a highly polar entrance formed by residues such as Gln40, Lys41, Asp47, Arg48, and Glu49, has been targeted for the design of novel inhibitors that bridge the carbohydrate-binding site and this central cavity. nih.gov
One such study reported the crystal structure of LecA in complex with a synthetic inhibitor at a resolution of 1.53 Å. nih.govrcsb.org This high-resolution structure confirmed that the inhibitor binds to both the established carbohydrate-binding site and the newly identified central pocket, paving the way for a new class of LecA inhibitors. nih.gov
Interactive Data Table: Selected X-ray Crystal Structures of LecA Complexes
| PDB ID | Ligand | Resolution (Å) | Key Finding |
| 7Z62 | Biaryl-thiogalactoside | 1.53 | Ligand engages with the protein surface through additional contacts beyond the primary binding site. rcsb.org |
| 4YWA | Divalent galactoside | Not specified | Structure shows a divalent ligand bridging two binding sites of the LecA tetramer. nih.gov |
| 1OKO | D-galactose | Not specified | Illustrates the basic tetrameric structure and galactose binding sites. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Protein-Observed 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to obtain structural and dynamic information about proteins in solution. For studying ligand binding to LecA, especially for weak interactions, Protein-Observed 19F (PrOF) NMR has proven to be a particularly powerful tool. oup.comnih.gov
The PrOF NMR method involves the incorporation of fluorine-labeled amino acids, such as 5-fluorotryptophan (B555192) (5FW), into the protein of interest. oup.comnih.gov Since fluorine is not naturally present in biological systems, the 19F NMR signal is background-free, and its large chemical shift range makes it highly sensitive to changes in the local chemical environment upon ligand binding. nih.govresearchgate.net
In the case of LecA, the protein was labeled with 5FW, and the resonances were assigned to specific tryptophan residues through site-directed mutagenesis. oup.com This labeling did not disrupt the protein's preference for its natural ligands, Ca2+ and D-galactose. nih.gov The tryptophan residue W42 is located within the carbohydrate-binding region of LecA. oup.com By monitoring the NMR signal perturbations of W42, researchers can effectively study the binding of various ligands, including those with weak affinities. nih.gov
This technique has been successfully used to determine the dissociation constants (Kd) for several LecA ligands. For example, the Kd for N-acetyl-D-galactosamine (d-GalNAc) was determined to be 780 ± 97 μM. nih.gov Furthermore, PrOF NMR was used to demonstrate that a glycomimetic ligand, p-nitrophenyl β-D-galactoside (pNPGal), had a Kd of 54 ± 6 μM, showing a significant improvement in binding compared to D-galactose. nih.gov
Interactive Data Table: Dissociation Constants of LecA Ligands Determined by PrOF NMR
| Ligand | Dissociation Constant (Kd) (μM) |
| D-galactose (d-Gal) | 88 |
| N-acetyl-D-galactosamine (d-GalNAc) | 780 ± 97 |
| p-nitrophenyl β-D-galactoside (pNPGal) | 54 ± 6 |
Data sourced from studies utilizing Protein-Observed 19F NMR. oup.comnih.gov
Cellular and In Vitro Models for Functional Studies
Cell Adhesion Assays (e.g., to Epithelial Cells)
Cell adhesion assays are fundamental for investigating the role of bacterial adhesins like LecA in the initial stages of infection. These assays quantify the ability of bacteria to bind to host cells, such as epithelial cells. nih.govyoutube.com
A general protocol for a bacterial adhesion assay involves incubating a suspension of bacteria with a monolayer of cultured mammalian epithelial cells (e.g., HeLa cells or buccal epithelial cells) for a specific period. nih.govyoutube.com After the incubation, non-adherent bacteria are removed by a series of washing steps. youtube.com The epithelial cells are then lysed to release the adhered bacteria. The number of viable adhered bacteria is quantified by plating serial dilutions of the lysate on agar (B569324) plates and counting the resulting colony-forming units (CFUs). youtube.com
To specifically study the role of LecA, adhesion assays are typically performed comparing the wild-type P. aeruginosa strain with a lecA mutant strain (a strain where the gene for LecA has been deleted). A significant reduction in the adhesion of the lecA mutant compared to the wild-type strain would indicate that LecA plays a crucial role in the adhesion process. Conversely, an overproducing strain could be used to demonstrate enhanced adhesion.
Biofilm Formation and Dispersal Assays (Static and Dynamic Flow)
Biofilms are structured communities of bacteria encased in a self-produced matrix, and LecA is known to be involved in their formation in P. aeruginosa. nih.govnih.gov Assays to study biofilm formation can be conducted under both static and dynamic (flow) conditions.
Static Biofilm Assays: These are often performed in multi-well plates (e.g., 96-well plates) made of materials like polystyrene. nih.govhillsdale.edu Bacterial cultures are incubated in the wells for a set period, allowing biofilms to form on the surface. After incubation, the planktonic (free-floating) bacteria are removed, and the wells are washed. The remaining biofilm biomass is then quantified, typically by staining with a dye like crystal violet, which binds to the biofilm components. The amount of dye retained is proportional to the biofilm mass and can be measured spectrophotometrically.
Studies have shown that a lecA mutant strain exhibits reduced biofilm depth and surface coverage compared to the wild-type strain in static assays on both polystyrene and stainless steel. nih.gov Furthermore, the addition of competitive inhibitors of LecA, such as isopropyl-β-D-thiogalactoside (IPTG) or p-nitrophenyl-α-D-galactoside, can inhibit biofilm formation by the wild-type strain. nih.gov These assays can also be used to test for biofilm dispersal; mature biofilms can be treated with such inhibitors, and the reduction in biofilm mass is then quantified. nih.gov
Dynamic Flow Biofilm Assays: These assays, often conducted in flow cells, more closely mimic physiological conditions where there is a continuous flow of fluid, such as in lung infections or on medical implants. Bacteria are introduced into the flow cell and allowed to attach and form biofilms on a surface (e.g., glass or steel coupons) under a constant flow of growth medium. nih.gov The development and architecture of the biofilm can be monitored over time using microscopy techniques like confocal laser scanning microscopy (CLSM). researchgate.net
Research using dynamic flow conditions has confirmed the findings from static assays, showing that LecA contributes to P. aeruginosa biofilm architecture under various environmental conditions. nih.gov Fluorescently labeled probes targeting LecA have been used to specifically stain and visualize P. aeruginosa biofilms, further highlighting the role of this lectin in the biofilm matrix. nih.govacs.org
Cytotoxicity Assays (e.g., LDH Release)
Cytotoxicity assays are fundamental in understanding the damaging effects of virulence factors like LecA on host cells. One of the most common methods to quantify cell death is the lactate (B86563) dehydrogenase (LDH) release assay. abcam.commdpi.com LDH is a stable cytoplasmic enzyme present in most eukaryotic cells. nih.govresearchgate.net When the plasma membrane of a cell is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the extracellular environment or cell culture medium. mdpi.comnih.gov
The assay measures the amount of released LDH through a coupled enzymatic reaction. nih.gov The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like iodonitrotetrazolium (B1214958) chloride, INT) into a colored formazan (B1609692) product. abcam.comnih.gov The intensity of the color, which can be measured spectrophotometrically by its absorbance, is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells. abcam.comnih.gov This method provides a reliable and quantifiable marker for cytotoxicity induced by bacterial components. researchgate.netnih.gov
While a powerful tool, it is noteworthy that bacterial factors can sometimes interfere with the LDH assay. For instance, some bacteria may possess proteases that can degrade LDH, or bacterial metabolic activity could potentially interact with the assay reagents, leading to an underestimation of cytotoxicity. nih.gov Therefore, appropriate controls, such as testing for bacterial interference with LDH activity, are crucial for accurate interpretation of results in the context of bacterial virulence studies. nih.gov
Table 1: Principles of the Lactate Dehydrogenase (LDH) Cytotoxicity Assay
| Step | Description | Principle |
|---|---|---|
| 1. Cell Damage | Host cells are exposed to a cytotoxic agent (e.g., LecA or P. aeruginosa). | The agent damages the cell membrane integrity. |
| 2. LDH Release | The cytoplasmic enzyme Lactate Dehydrogenase (LDH) is released into the culture supernatant. mdpi.com | Loss of membrane integrity allows intracellular components to leak out. |
| 3. Enzymatic Reaction | The supernatant is collected and incubated with a reaction mixture containing lactate and a tetrazolium salt (e.g., INT). nih.gov | LDH in the supernatant catalyzes the oxidation of lactate to pyruvate. This is coupled with the reduction of NAD+ to NADH. abcam.com |
| 4. Color Development | The NADH produced reduces the tetrazolium salt to a colored formazan product. abcam.com | The amount of formazan produced is directly proportional to the amount of LDH. |
| 5. Quantification | The absorbance of the colored formazan is measured using a spectrophotometer (e.g., at 490 nm). nih.gov | The level of absorbance correlates with the level of cell cytotoxicity. mdpi.com |
Host Cell Invasion Assays
LecA is a recognized virulence factor that facilitates the invasion of P. aeruginosa into host cells. nih.govresearchgate.net Host cell invasion assays are critical experimental tools to quantify this process and to screen for potential inhibitors. A widely used method is the modified Boyden chamber assay, often commercialized as a Transwell invasion assay. nih.govcellbiolabs.com
In this setup, a porous membrane insert separates an upper and a lower chamber. cellbiolabs.com The membrane is coated with a layer of extracellular matrix (ECM) components, such as a basement membrane matrix preparation, which acts as a barrier that mimics the in vivo environment. nih.govcellbiolabs.com Host cells are cultured to confluence on a separate plate. These cells are then infected with P. aeruginosa. After an incubation period, the mixture is transferred to the upper chamber of the invasion assay system. A chemoattractant is often placed in the lower chamber to encourage bacterial movement. cellbiolabs.com
Invasive bacteria, aided by virulence factors like LecA, must degrade the ECM barrier and migrate through the pores of the membrane. cellbiolabs.com Non-invasive bacteria remain in the upper chamber. After a set time, the non-invading bacteria are removed from the top surface of the membrane. The bacteria that have successfully invaded the lower surface are then stained and quantified, typically by microscopy and cell counting or by eluting the stain and measuring its absorbance. cellbiolabs.com
These assays have been instrumental in demonstrating the efficacy of LecA inhibitors. For example, a novel divalent galactoside ligand was identified that binds to LecA with high affinity. nih.govresearchgate.net When tested in a host cell invasion assay, this ligand was shown to reduce the cellular invasiveness of P. aeruginosa by up to 90%. nih.gov
Table 2: Example of Host Cell Invasion Assay Findings
| Compound | Target | Affinity (Kd) | Effect on P. aeruginosa Invasion | Reference |
|---|---|---|---|---|
| Divalent Galactoside Ligand | LecA | 82 nM | Up to 90% inhibition at 0.05-5 µM | nih.govresearchgate.net |
Genetic Manipulation and Reporter Systems
Site-Directed Mutagenesis for Structure-Function Analysis
Site-directed mutagenesis is a powerful molecular biology technique used to make specific, targeted changes to a DNA sequence. nih.govslideshare.net This method is invaluable for investigating the structure-function relationships of proteins like LecA. nih.govpatsnap.com By altering the codons for specific amino acids in the lecA gene, researchers can produce mutant versions of the LecA protein with single or multiple amino acid substitutions, insertions, or deletions. patsnap.com
The process typically involves using a short, synthetic DNA primer containing the desired mutation. This primer is used in a polymerase chain reaction (PCR) with the wild-type gene as a template to generate copies of the mutated gene. nih.gov The mutated gene can then be expressed in a suitable system (like E. coli or a baculovirus-insect cell system) to produce the modified protein. nih.gov
By comparing the functional properties of the mutant protein to the wild-type protein, scientists can deduce the role of individual amino acid residues. patsnap.comnih.gov For LecA, this could involve assessing changes in:
Carbohydrate-binding affinity: Determining if the mutation affects the lectin's ability to bind its specific galactose-based ligands.
Oligomerization: Investigating if the mutation disrupts the formation of the functional LecA tetramer.
Biological activity: Testing the mutant's ability to promote cytotoxicity or host cell invasion.
This approach allows for the precise mapping of critical domains within the LecA protein, such as the amino acids that form the carbohydrate-binding pocket or those essential for maintaining its quaternary structure. nih.gov
Use of Transcriptional and Translational Reporter Fusions (lecA::lux, lecA-egfp)
Reporter gene fusions are essential tools for studying gene expression and protein localization. They involve fusing the regulatory sequences or the coding sequence of a gene of interest (like lecA) to a reporter gene that produces an easily detectable product. nih.gov
Transcriptional fusions (e.g., lecA::lux) are created by placing the promoter region of the lecA gene upstream of a promoter-less reporter gene, such as the lux operon from Vibrio fischeri, which produces luciferase. The expression of luciferase, and thus the production of light (bioluminescence), becomes a proxy for the transcriptional activity of the lecA promoter under various conditions. This allows researchers to study how lecA expression is regulated by environmental cues or regulatory networks within the bacterium.
Translational fusions (e.g., lecA-egfp) involve fusing the coding sequence of a reporter gene, like that for the enhanced green fluorescent protein (EGFP), in-frame with the coding sequence of the lecA gene. nih.govacs.org This results in the production of a single chimeric protein (LecA-EGFP). The fluorescence of EGFP allows for the direct visualization of the LecA protein's location within the bacterial cell or in the extracellular space using fluorescence microscopy. acs.orgresearchgate.net This has been used to confirm that LecA is expressed in biofilm-grown cells and is present in the biofilm's extracellular matrix. acs.org It is important to design these fusions carefully to ensure that the reporter tag (like EGFP) does not interfere with the protein's function, for example, by blocking its binding sites. researchgate.net
Table 3: Comparison of Reporter Fusion Systems for LecA Research
| Reporter Type | Example | Fusion Site | Information Provided | Primary Use |
|---|---|---|---|---|
| Transcriptional | lecA::lux |
Promoter of lecA fused to reporter gene. | Measures the rate of gene transcription from the lecA promoter. | Studying gene regulation and expression levels under different conditions. |
| Translational | lecA-egfp |
Coding sequence of lecA fused in-frame to reporter gene. nih.govacs.org | Reveals the subcellular localization and distribution of the LecA protein. acs.orgresearchgate.net | Visualizing where the protein is located within or outside the cell, such as in biofilms. |
Advanced Imaging Techniques for Biofilm Visualization
Advanced imaging techniques are indispensable for studying the complex, three-dimensional architecture of P. aeruginosa biofilms and the specific role of LecA within them. nih.gov Since LecA is an important component of the biofilm matrix and is upregulated during biofilm growth, it serves as an excellent target for biofilm visualization. nih.gov
Fluorescence microscopy, particularly laser scanning confocal microscopy (LSCM or CLSM), is a powerful, non-invasive method for obtaining high-resolution, 3D images of intact, hydrated biofilms. nih.govresearchgate.net This technique allows researchers to visualize the spatial distribution of different biofilm components in situ.
To specifically visualize LecA within a biofilm, several strategies are employed:
LecA-Specific Probes: High-affinity ligands of LecA are chemically conjugated to fluorescent dyes (fluorophores). researchgate.net These probes can then be applied to a biofilm, where they bind specifically to LecA in the extracellular matrix. This approach has been successfully used with both monovalent and multivalent LecA ligands coupled to fluorophores like fluorescein (B123965) or BODIPY, enabling high-contrast imaging of biofilm structures. acs.org
Reporter Strains: As mentioned previously, P. aeruginosa strains expressing a lecA-egfp translational fusion can be used. The inherent fluorescence of the EGFP tag allows for direct visualization of LecA's location within the biofilm structure. acs.org
Knockout Mutant Comparison: To confirm the specificity of a fluorescent probe, it is common to compare the staining of a wild-type P. aeruginosa PAO1 biofilm with that of a lecA knockout (ΔlecA) mutant biofilm. nih.govresearchgate.net Strong fluorescence in the wild-type and its absence in the knockout mutant confirms that the probe is specifically targeting LecA. nih.gov
These imaging studies have revealed that LecA is distributed throughout the biofilm structure and have shown that LecA-deficient strains form thinner biofilms with reduced biomass, confirming the lectin's critical role in biofilm integrity. nih.gov
Table 4: Examples of Fluorescent Probes for LecA-Targeted Biofilm Imaging
| Probe Type | Description | Fluorophore Example | Application | Reference |
|---|---|---|---|---|
| Monovalent Ligand | Phenyl β-d-galactoside derivative linked to a fluorophore. | Fluorescein | Titration experiments to determine binding affinity to LecA. | acs.org |
| Divalent Ligand | Two galactoside epitopes connected by a linker, attached to a fluorophore. | BODIPY | High-contrast imaging of P. aeruginosa biofilm structures. | acs.org |
| Covalent Inhibitor | Galactose-derived epoxide that binds covalently to LecA, linked to a fluorophore. | Fluorescein | Specific in vitro imaging of biofilms formed by P. aeruginosa. | nih.gov |
Leca Pa Il As a Target for Anti Virulence Strategies
Development of Glycomimetic Inhibitors
Glycomimetic inhibitors are molecules designed to mimic the structure of natural carbohydrates to interfere with carbohydrate-protein interactions. For LecA, these inhibitors are primarily based on D-galactose, its natural ligand. nih.govnih.gov The development of these inhibitors is a key strategy to block the virulence of P. aeruginosa. acs.orgnih.gov
Design and Synthesis of Monovalent Galactoside-Based Ligands
The natural affinity of D-galactose for LecA is relatively weak. nih.gov Therefore, the initial focus of inhibitor design has been on creating monovalent galactosides with improved binding affinity. A significant finding was that attaching an aromatic aglycone (a non-sugar substituent) to the galactose unit can substantially enhance binding. nih.govacs.org This enhancement is attributed to favorable CH-π interactions between the aromatic ring of the ligand and the protein. acs.org
Various monovalent galactosides have been synthesized and evaluated. For instance, replacing a benzene (B151609) ring with a pyridine (B92270) or adding a sulfonate group has been shown to have minor but positive effects on LecA inhibition. nih.gov The introduction of different aromatic groups at the anomeric position of galactose has led to inhibitors with affinities in the low micromolar range, a significant improvement over D-galactose itself. nih.govacs.org
Binding Affinities of Monovalent LecA Ligands
| Compound | Description | Binding Affinity (Kd in µM) | IC50 (µM) | Reference |
|---|---|---|---|---|
| D-Galactose | Natural Ligand | 34 - 88 | - | nih.govnih.gov |
| Methyl-β-D-galactoside (Gal-β-OMe) | Simple galactoside | ~70-90 | - | acs.org |
| Phenyl-β-D-galactoside | Galactoside with aromatic aglycone | ~9 | - | acs.org |
| A1 (acrylamide) | Aromatic aglycon with acrylamide (B121943) linker | - | 18.8 | nih.gov |
| A2 (propanamide) | Saturated analogue of A1 | - | 18.9 | nih.gov |
| G2 (pyridine) | Pyridine-containing aglycon | 2.97 | 14.3 | nih.gov |
| K2 (sulfonate) | Sulfonated aromatic aglycon | 3.79 | 14.4 | nih.gov |
Engineering of Multivalent Glycoconjugates and Dendrimers
A powerful strategy to overcome the inherently weak affinity of monovalent carbohydrate-protein interactions is to exploit multivalency. nih.gov LecA is a tetrameric protein, meaning it has four identical subunits, each with a galactose-binding site. nih.govnih.gov This architecture makes it an ideal target for multivalent ligands—molecules that present multiple carbohydrate units simultaneously. By bridging two or more binding sites on the LecA tetramer, multivalent inhibitors can achieve dramatically increased binding affinity and avidity, a phenomenon known as the chelate effect. nih.govnih.govrsc.org
Researchers have engineered a variety of multivalent scaffolds, including:
Glycopeptide Dendrimers: These are branched, tree-like molecules with a peptide core and galactose units at their periphery. nih.govbenjamin-bouvier.frnih.gov Dendrimers like GalAG2 have shown a massive increase in binding activity compared to monovalent galactose, effectively inhibiting P. aeruginosa biofilm formation. nih.gov The enhanced binding is not only due to multivalency but also to secondary interactions between the dendrimer's linker and the protein surface. nih.gov
Linear Scaffolds: Flexible and rigid linkers have been used to connect two galactose units. Polyproline helices have been explored as rigid scaffolds to control the spacing between galactoside ligands, with an optimal distance of 27 Å found to best match the LecA binding sites. nih.gov Other designs have used rigid glucose-triazole linkers, which also resulted in potent divalent inhibitors with nanomolar affinity. nih.gov
Other Scaffolds: A diverse range of core structures have been utilized to present galactose moieties, including calixarenes, fullerenes, and tetraphenylethylene. acs.org Divalent ligands with acylhydrazone-based linkers were found to be highly active, though they faced challenges with stability and solubility. nih.gov Subsequent optimization by replacing the acylhydrazone with more stable isosteres led to compounds like L2, which not only showed high potency but also improved drug-like properties, effectively inhibiting bacterial invasion of host cells. elsevierpure.comnih.govnih.gov
Comparison of Monovalent vs. Multivalent LecA Inhibitors
| Compound Type | Example Compound | Binding Affinity (Kd) | Fold Improvement (vs. Monovalent) | Reference |
|---|---|---|---|---|
| Monovalent | D-Galactose | ~88 µM | 1x | nih.gov |
| Divalent (Acylhydrazone linker) | - | 11–81 nM | ~1000-8000x | nih.gov |
| Divalent (Optimized linker) | L2 | - | Significant increase | elsevierpure.comnih.gov |
| Divalent (Peptide-based linker) | - | 82 nM | ~1070x | nih.govresearchgate.net |
| Glycopeptide Dendrimer | GalAG2 | ~0.1 µM | 875x | nih.gov |
Exploration of Photoswitchable Ligands for Modulating Activity
A novel approach in inhibitor design involves the incorporation of photoswitchable moieties, allowing for the control of ligand activity with light. nih.govbeilstein-journals.org This strategy offers precise spatiotemporal control over the inhibition of LecA. beilstein-journals.orgbeilstein-archives.org Azobenzenes are commonly used photoswitches that can exist in two isomeric forms, E (trans) and Z (cis), which can be interconverted using light of specific wavelengths. nih.govbeilstein-journals.org
Researchers have designed and synthesized O- and S-galactosyl azobenzenes as photoswitchable ligands for LecA. nih.govbeilstein-journals.orgbeilstein-archives.org These monovalent glycoligands were found to have good photophysical properties and bind to LecA with micromolar affinity. nih.govbeilstein-journals.org Interestingly, thermodynamic analysis revealed that while the Z-isomers had a more favorable enthalpy of binding, this was counteracted by a stronger unfavorable entropy, generally resulting in lower affinity compared to the corresponding E-isomers. nih.govbeilstein-journals.org While a significant light-induced change in binding affinity for monovalent ligands has been established, the effect on multivalent systems has been less pronounced so far. nih.govbeilstein-journals.org This area of research is still developing but holds promise for creating advanced tools to study and potentially control P. aeruginosa virulence in real-time. beilstein-journals.orgbeilstein-archives.org
Rational Design of Non-Carbohydrate Ligands
While glycomimetics have been successful, they can suffer from poor pharmacokinetic properties and complex synthesis. An alternative strategy is the rational design of non-carbohydrate ligands that can mimic the key interactions of the natural sugar ligand within the protein's binding site. nih.govresearchgate.net
Identification of Novel Binding Scaffolds
The search for non-carbohydrate inhibitors of LecA has led to the exploration of novel chemical scaffolds. Through virtual screening of a compound library, researchers identified catechols as a new class of LecA ligands. nih.gov A co-crystal structure of a catechol derivative in complex with LecA confirmed that it mimics the binding mode of galactose, with the catechol hydroxyl groups coordinating the essential calcium ion in the binding site, similar to the 3- and 4-hydroxy groups of galactose. nih.govnih.gov
This discovery was significant as it provided the first non-carbohydrate inhibitor for a bacterial lectin that binds in a manner analogous to the natural ligand. nih.gov The identified electron-deficient catechols act as millimolar inhibitors and represent a foundational scaffold for the development of more potent non-carbohydrate glycomimetics targeting not only LecA but potentially other calcium-dependent lectins as well. nih.gov
Dual-Targeting Approaches to Inhibit LecA and Other Virulence Factors
To enhance the efficacy of anti-virulence therapies, researchers are exploring dual-targeting approaches, where a single molecule is designed to inhibit two different virulence factors simultaneously. nih.govrsc.orgrsc.org This strategy can lead to synergistic effects and potentially reduce the chances of resistance development. nih.gov
A notable example is the development of dual inhibitors that target both the lectin LecA and the protease LasB, another critical virulence factor of P. aeruginosa. nih.govrsc.orgrsc.org LasB is an elastase that degrades host tissue components, facilitating bacterial colonization. researchgate.net By using a molecular hybridization approach, scientists have created thiol-based inhibitors that can simultaneously block both LecA and LasB. nih.govrsc.org
These dual inhibitors showed improved activity against both targets compared to their individual predecessors. nih.govrsc.org A particularly innovative aspect of this design is that the monovalent dual inhibitors can dimerize in situ under physiological conditions to form a disulfide bridge. nih.govrsc.org This dimerization results in a divalent ligand for LecA, leading to a 200-fold increase in binding affinity for the lectin, reaching the single-digit nanomolar range. nih.gov Such bifunctional molecules represent a promising new avenue for creating more effective pathoblockers against P. aeruginosa infections. nih.govrsc.org
Strategies for Combined Lectin Inhibition (e.g., LecA and LasB)
Researchers are exploring the simultaneous inhibition of multiple virulence factors to create a more potent anti-virulence effect. A compelling strategy targets both the lectin LecA and the protease LasB, another key virulence factor of P. aeruginosa. nih.gov LasB is a zinc-metalloprotease that degrades components of the host's connective tissue, such as elastin (B1584352) and collagen, facilitating colonization and disrupting the immune system. nih.gov
A molecular hybridization approach has been successfully employed to design dual inhibitors that can simultaneously block both LecA and LasB. nih.gov, rsc.org This involves creating chimeric compounds that integrate the structural features required to bind to both targets. publons.com One study reported the development of thiol-based dual inhibitors that showed improved inhibitory activity for both LecA and LasB compared to their individual predecessors. nih.gov A remarkable finding was that these monovalent dual inhibitors could dimerize under physiological conditions, forming divalent inhibitors of LecA with a reported 200-fold increase in binding affinity. nih.gov, rsc.org This dual-action approach is considered synergistic, interfering with multiple virulence pathways at once. nih.gov
The superiority of this combined inhibition strategy has been demonstrated in vitro. A bifunctional LecA/LasB blocker, compound 12 , was more effective at inhibiting virulence mediated by both targets than individual inhibitors or a simple combination of them. nih.gov, researchgate.net Specifically, this dual inhibitor significantly reduced the cytotoxicity of P. aeruginosa culture supernatant on human lung epithelial cells (A549) and effectively inhibited the adhesion of LecA to these cells, effects that were not observed with single-target inhibitors alone or in combination. nih.gov, publons.com
| Compound/Strategy | Target(s) | Key Findings | Reference(s) |
| Thiol-based dual inhibitors | LecA and LasB | Created through molecular hybridization; showed improved inhibitory activity over single-target predecessors. | nih.gov, publons.com |
| Dimerized dual inhibitors | LecA | Monovalent dual inhibitors dimerized in situ, leading to a 200-fold increase in LecA binding affinity. | nih.gov, rsc.org |
| Compound 12 (bifunctional blocker) | LecA and LasB | Showed superior inhibition of LecA-mediated cell adhesion and LasB-dependent cytotoxicity compared to individual inhibitors or their combination. | nih.gov, publons.com |
Mechanisms of Anti-Adhesion and Anti-Biofilm Activity
Disruption of LecA-Mediated Bacterial Aggregation and Biofilm Formation
The primary mechanism by which LecA inhibitors disrupt biofilms is by blocking the carbohydrate-binding sites of the lectin. nih.gov This prevents the cross-linking necessary for bacterial aggregation and the structural integrity of the biofilm. Multivalent ligands, which present multiple carbohydrate-binding motifs, are particularly effective. For example, tetravalent ligands have been designed that can aggregate LecA tetramers, proving to be significantly better biofilm inhibitors than their divalent counterparts. researchgate.net, uu.nl In one study, a tetravalent inhibitor demonstrated 46% biofilm formation inhibition at a concentration of 28 μM, a significant improvement over the 150 μM required for a similar effect with a divalent version. uu.nl Glycomimetic inhibitors, which mimic the structure of carbohydrates, and dendrimers have also been developed to potently inhibit biofilm formation. nih.gov, acs.org
| Inhibitor Type | Mechanism of Action | Effect on Biofilm | Reference(s) |
| Multivalent Ligands (Divalent/Tetravalent) | Block LecA's carbohydrate-binding sites, preventing cross-linking of bacterial cells and matrix components. Tetravalent versions can aggregate LecA tetramers. | Significantly inhibit biofilm formation; tetravalent inhibitors are more potent than divalent ones. | researchgate.net, uu.nl |
| Glycomimetic Inhibitors | Mimic natural carbohydrate ligands to block LecA's function. | Efficiently block biofilm formation in vitro. | rsc.org, acs.org |
| Galactose-based Dendrimer (Gal18) | Binds to LecA, interfering with its function. | Demonstrates activity in inhibiting P. aeruginosa biofilm formation in vitro. | nih.gov |
| Covalent Inhibitors | Form a permanent covalent bond with LecA, irreversibly blocking its activity. | Have been used for specific imaging of biofilms. | researchgate.net, nih.gov |
Prevention of Host Cell Colonization
Bacterial adhesion to host cells is a critical first step in establishing an infection. nih.gov, rsc.org LecA facilitates this process by binding to specific glycoconjugates, particularly the glycosphingolipid Gb3, on the surface of host cells. nih.gov, nih.gov This interaction mediates the adhesion and subsequent invasion of P. aeruginosa into host cells, such as those lining the respiratory tract. helmholtz-hzi.de, rsc.org
By blocking LecA, anti-virulence agents can effectively prevent this initial attachment. Studies have shown that even low concentrations of LecA inhibitors are sufficient to prevent P. aeruginosa from invading human host cells. helmholtz-hzi.de The dual LecA/LasB inhibitor, compound 12 , was shown to almost completely inhibit the adhesion of fluorescein-labelled LecA to human A549 lung cells at a concentration of 100 µM, whereas individual inhibitors for LecA or LasB (or a combination) had no effect. nih.gov, publons.com Similarly, the use of specific carbohydrate inhibitors of LecA, such as α-methyl-galactoside, markedly reduced P. aeruginosa-induced cytotoxicity and adhesion in A549 cells. nih.gov This highlights the crucial role of LecA in host colonization and the potential of its inhibitors to act as effective anti-adhesion agents. mdpi.com
Research into LecA-Targeted Diagnostic Probes
Development of Imaging Agents for P. aeruginosa Biofilms
The specific expression of LecA in P. aeruginosa biofilms makes it an excellent biomarker for diagnostic purposes. researchgate.net Currently, identifying specific pathogens in infections can require lengthy culturing processes. dzl.de To address this, researchers have developed fluorescent probes that target LecA to enable rapid, noninvasive, and pathogen-specific detection of P. aeruginosa biofilms. dzl.de, acs.org
These imaging agents are typically created by conjugating a high-affinity LecA ligand (a glycomimetic) to a fluorescent dye. dzl.de, researchgate.net Both monovalent and multivalent probes have been developed. Divalent LecA-targeting probes have shown particularly high (low-nanomolar) affinity, which is crucial for effective in vivo application. dzl.de, acs.org These probes have been shown to effectively accumulate in and stain P. aeruginosa biofilms in vitro, even under flow conditions. dzl.de, acs.org Confocal microscopy has confirmed the specific staining of wild-type P. aeruginosa biofilms, with no staining observed in biofilms formed by a lecA knockout mutant strain. nih.gov Furthermore, these imaging probes have successfully detected infection sites in a murine lung infection model, demonstrating their potential as pathogen-specific diagnostic tools to guide and accelerate appropriate treatment. dzl.de, acs.org Lectin-targeting conjugates are also being explored as a way to deliver imaging agents or even antibiotics directly to the site of infection. ascenion.de, researchgate.net, nih.gov
| Probe Type | Design | Key Finding | Application | Reference(s) |
| Monovalent LecA imaging probes | Phenyl β-d-galactoside conjugated to a fluorophore (e.g., fluorescein). | Bind to LecA and allow for visualization of biofilms. | In vitro biofilm imaging. | acs.org |
| Divalent LecA-targeted imaging probe | Two LecA binding epitopes linked together and conjugated to a fluorophore. | Achieved low-nanomolar affinity, essential for in vivo use; accumulated effectively in biofilms. | In vitro and in vivo imaging of P. aeruginosa infections. | dzl.de, acs.org |
| Covalent lectin inhibitor probe | An epoxide-based inhibitor linked to fluorescein (B123965). | Specifically stained wild-type P. aeruginosa biofilm aggregates, but not those of a lecA mutant. | High-resolution in vitro imaging of biofilm structures. | researchgate.net, nih.gov |
Comparative Studies and Evolutionary Perspectives of Leca Pa Il
Comparison of LecA with Other Bacterial Lectins
LecA is part of a broader family of bacterial carbohydrate-binding proteins that play pivotal roles in host-pathogen interactions. Its structure and function are best understood when compared both with other lectins from P. aeruginosa and with analogous proteins from other pathogenic bacteria.
Pseudomonas aeruginosa produces two primary soluble lectins, LecA (PA-IL) and LecB (PA-IIL), which are key virulence factors. nih.gov While they share similar quaternary structures and are both involved in pathogenesis, they exhibit significant structural and functional differences. researchgate.net
Both LecA and LecB are homotetrameric proteins, meaning they are composed of four identical subunits. researchgate.net This tetrameric arrangement presents multiple binding sites, allowing for high-avidity interactions with carbohydrate structures on host cells and in the biofilm matrix. However, their amino acid sequences are entirely different. researchgate.net
The most prominent distinction lies in their carbohydrate specificity. LecA is a galactophilic lectin, showing a high affinity for D-galactose and its derivatives. nih.gov In contrast, LecB is specific for L-fucose and can also bind D-mannose. nih.govcapes.gov.br This difference in sugar preference dictates which host glycoconjugates each lectin targets, leading to distinct roles in the infection process.
Functionally, both lectins are crucial for bacterial adhesion to host cells, a critical first step in colonization. nih.govnih.gov Studies using mutant strains lacking either lecA or lecB have shown reduced adherence to epithelial cells compared to the wild-type strain. nih.gov They also both contribute to cytotoxicity; LecA has been shown to be cytotoxic to respiratory epithelial cells, and its presence can increase the permeability of the intestinal epithelium, facilitating the entry of other toxins. nih.govresearchgate.net
In the context of biofilms—structured communities of bacteria encased in a self-produced matrix—both lectins are integral. LecA contributes to the structural architecture and maturation of biofilms by cross-linking galactose-containing exopolysaccharides and bacterial surface lipopolysaccharides (LPS). researchgate.net LecB is also vital for biofilm formation, mediating interactions with the mannose-rich Psl exopolysaccharide. researchgate.netresearchgate.net
| Feature | LecA (PA-IL) | LecB (PA-IIL) |
|---|---|---|
| Primary Ligand | D-galactose | L-fucose, D-mannose |
| Quaternary Structure | Homotetramer | Homotetramer |
| Key Functions | Adhesion, cytotoxicity, biofilm architecture, host cell invasion | Adhesion, cytotoxicity, biofilm formation, inhibition of immune responses |
| Host Receptor Example | Globotriaosylceramide (Gb3) | β1-integrins, Lewis antigens |
| Genetic Regulation | Regulated by quorum sensing (rhl system) and the RpoS sigma factor |
Homologs of P. aeruginosa lectins are found in other pathogenic bacteria, offering a window into conserved virulence strategies. A notable example is found in Burkholderia cenocepacia, another opportunistic pathogen that causes severe lung infections in cystic fibrosis patients. B. cenocepacia produces several soluble lectins, some of which share structural similarities with P. aeruginosa's LecB. nih.govoup.com
For instance, the B. cenocepacia lectin BC2L-A contains a domain that is structurally similar to LecB. oup.com However, despite this structural resemblance to the fucose-binding LecB, BC2L-A is specific for D-mannose and forms a homodimer, not a tetramer. oup.com This illustrates how a conserved structural fold can be adapted for different carbohydrate specificities and oligomeric states.
Even more complex is the B. cenocepacia "superlectin," BC2L-C. This protein possesses two distinct domains: a C-terminal domain that is structurally related to LecB and binds mannose and heptose, and a novel N-terminal domain that binds fucose and resembles the structure of the inflammatory cytokine TNF-α. nih.govnih.gov This modular architecture, combining different binding specificities and a pro-inflammatory domain, represents a sophisticated evolutionary adaptation for host interaction not seen in P. aeruginosa lectins. These examples from Burkholderia highlight a recurring evolutionary theme: the use of a conserved lectin fold (the β-sandwich common to LecB and its homologs) as a scaffold that can be modified to recognize different sugars or combined with other functional domains to create multifaceted virulence factors. nih.govoup.com
Evolutionary Analysis of LecA and its Orthologs
Evolutionary studies reveal that the lecA and lecB genes are unique to P. aeruginosa within the Pseudomonas genus, though homologs exist in other genera like Burkholderia, Ralstonia, and Chromobacterium. researchgate.net This suggests that these lectins may have been acquired or specifically retained in P. aeruginosa due to the strong selective advantage they provide in its particular ecological niches, including human hosts.
The genetic regions housing the lectin genes in P. aeruginosa are dynamic. Analysis of various clinical and environmental strains shows significant diversity, particularly in the lecA gene region. nih.gov In some evolutionary lineages, such as the PA7 clade, the lecA gene has been lost entirely, an event linked to phage attacks and the integration of genomic islands into this locus. nih.gov This indicates that while LecA is a potent virulence factor, it is also dispensable under certain evolutionary pressures, and its presence varies across the P. aeruginosa population. In contrast, the lecB gene region appears more stable, although the gene itself shows greater sequence divergence among strains. nih.gov
Despite genetic variability, the core structural features of LecA are highly conserved, pointing to their functional importance. LecA is a homotetramer with a β-sandwich fold, where each subunit forms a binding pocket for a galactose molecule. nih.gov A critical feature for this binding is the presence of a calcium ion in the binding site, which coordinates with the sugar and specific amino acid residues, stabilizing the interaction. This reliance on calcium for high-affinity carbohydrate binding is a conserved feature among a superfamily of bacterial lectins. nih.gov
Impact of LecA on Bacterial Fitness and Adaptation
The functions of LecA directly contribute to the fitness and adaptability of P. aeruginosa, enhancing its ability to colonize, persist, and cause disease.
One of the most significant contributions of LecA to bacterial fitness is its role in biofilm formation. researchgate.net Biofilms provide a protected environment that shields bacteria from the host immune system and antibiotics, making them a critical adaptation for chronic infections. mdpi.com By cross-linking components of the extracellular matrix, LecA provides structural integrity to the biofilm, allowing for the development of mature, robust communities. researchgate.net
LecA also enhances fitness by directly mediating interactions with the host. Its ability to bind to specific glycosphingolipids, such as globotriaosylceramide (Gb3), on the surface of epithelial cells is a key step in bacterial adhesion and subsequent invasion. nih.govresearchgate.net This interaction can trigger a "lipid zipper" mechanism, leading to the engulfment of the bacterium by the host cell. researchgate.netbiorxiv.org This capacity for invasion provides the bacterium with a niche to replicate while avoiding extracellular immune defenses.
Future Directions in Leca Pa Il Research
Elucidating Underexplored Molecular Mechanisms
While the primary role of LecA in binding galactose-containing glycoconjugates on host cells is well-established, several aspects of its molecular mechanism remain to be fully explored. researchgate.net LecA is known to interact with the glycosphingolipid globotriaosylceramide (Gb3) on host cell surfaces, which triggers a "lipid zipper" mechanism leading to bacterial internalization. nih.gov However, the complete cascade of downstream signaling events initiated by this binding is not yet fully mapped. Future studies will likely focus on identifying the specific host cell signaling pathways that are modulated by LecA binding and lead to observed cytotoxic effects, such as the decreased growth rate of respiratory epithelial cells. nih.gov
Furthermore, the production of LecA is intricately regulated by the quorum-sensing systems of P. aeruginosa. nih.gov The precise interplay between LecA and other virulence factors, such as the fucose-binding lectin LecB and the protease LasB, is an active area of investigation. rsc.orgnih.gov Understanding how these virulence factors are co-regulated and whether they act synergistically to promote infection is crucial for a comprehensive picture of P. aeruginosa pathogenesis. Elucidating these complex interactions will be key to developing therapies that can disrupt the pathogen's virulence network.
Advanced Computational and In Silico Approaches for Inhibitor Design
The development of LecA inhibitors is a rapidly advancing field, greatly benefiting from computational and in silico methods. nih.govfrontiersin.org These approaches are revolutionizing the design of potent and specific "pathoblockers" that can prevent infection without killing the bacteria, thereby reducing the selective pressure for resistance development. mdpi.comnih.gov
Key computational techniques employed in LecA inhibitor design include:
Structure-Based Drug Design (SBDD): Utilizes the known crystal structure of LecA to design ligands that fit precisely into its carbohydrate-binding pocket. frontiersin.orgnih.gov
Molecular Docking and Virtual Screening: Allows for the rapid screening of large chemical libraries to identify potential inhibitor candidates. nih.gov
Molecular Dynamics (MD) Simulations: Simulates the interaction between LecA and potential inhibitors over time to assess the stability of the complex and predict binding affinity. nih.govmdpi-res.com
Quantitative Structure-Activity Relationship (QSAR): Identifies the chemical features that are critical for a molecule's inhibitory activity, guiding the optimization of lead compounds. frontiersin.org
These methods have been instrumental in the development of both monovalent and multivalent glycomimetic inhibitors with significantly improved affinity and solubility compared to natural ligands. researchgate.netnih.gov A particularly innovative strategy is the creation of dual-target inhibitors, such as those that simultaneously block LecA and the elastase LasB, which may offer synergistic effects in combating P. aeruginosa infections. rsc.org
Table 1: Computational Approaches in LecA Inhibitor Design
| Computational Method | Application in LecA Research | Key Outcome | Reference |
| Structure-Based Drug Design (SBDD) | Rational design of glycomimetics and other inhibitors based on LecA's 3D structure. | Creation of inhibitors with high specificity and affinity. | nih.gov, frontiersin.org |
| Molecular Docking | Screening virtual libraries of compounds for their ability to bind to the LecA active site. | Identification of novel chemical scaffolds for inhibitor development. | nih.gov |
| Molecular Dynamics (MD) Simulations | Evaluating the stability and dynamics of LecA-inhibitor complexes. | Predicting binding free energies and understanding interaction mechanisms. | nih.gov, mdpi-res.com |
| QSAR | Correlating the structural properties of compounds with their inhibitory activity against LecA. | Guiding the chemical modification of lead compounds to enhance potency. | frontiersin.org |
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic view of LecA's role in the broader biological context of P. aeruginosa infection, researchers are moving towards the integration of multi-omics data. nih.govmdpi.com This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of the pathogen's regulatory and metabolic networks. mdpi.comyoutube.com
By integrating these diverse datasets, researchers can:
Unravel Complex Regulatory Networks: Understand how the expression of the lecA gene is coordinated with other virulence genes in response to environmental cues and the host immune response. mdpi.comnih.gov
Identify Novel Biomarkers: Discover molecular signatures associated with LecA activity that could be used for diagnostic or prognostic purposes. nih.gov
Gain Disease Insights: Correlate LecA expression and function with specific disease states or patient outcomes, providing a more complete picture of its role in pathogenesis. nih.gov
For instance, transcriptomics can monitor the expression of the lecA gene, which is known to be controlled by the rhl quorum-sensing system, while proteomics can quantify the amount of LecA protein produced. nih.gov Metabolomics can then assess the downstream effects on host cell metabolism. Integrating these layers of information will provide unprecedented insight into the dynamic role of LecA during infection. youtube.com
Development of Novel Research Tools and Methodologies
Progress in understanding LecA is intrinsically linked to the development of new tools and methods for studying its function. A major focus is on creating sophisticated molecular probes and assays to investigate lectin-carbohydrate interactions with high precision.
Recent and future developments in this area include:
Advanced Glycomimetics: The synthesis of highly specific and stable inhibitors, including divalent ligands and thio-linked disaccharides, provides powerful tools to probe LecA's function in cellular and in vivo models. nih.govnih.gov
Light-Sensitive Ligands: The creation of photo-switchable inhibitors could allow researchers to control LecA activity with high spatiotemporal precision, enabling the dissection of its role at specific stages of infection. researchgate.net
High-Throughput Assays: Methodologies like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are crucial for quantifying the binding affinities of new inhibitors and understanding the thermodynamics of the interaction. researchgate.netnih.gov
Functionalized LecA Proteins: Recombinant LecA linked to fluorescent tags (like fluorescein) or biotin (B1667282) allows for visualization of its binding to host cells and for the identification of its binding partners. elicityl-oligotech.com
These advanced tools are essential for validating the targets of new inhibitors and for dissecting the complex biological processes mediated by LecA.
Table 2: Methodologies for Studying LecA-Ligand Interactions
| Methodology | Purpose | Information Gained | Reference |
| Isothermal Titration Calorimetry (ITC) | To measure the heat changes upon binding of a ligand to LecA. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | nih.gov |
| Surface Plasmon Resonance (SPR) | To monitor the binding of LecA to immobilized ligands in real-time. | Association and dissociation rate constants, and binding affinity. | researchgate.net, researchgate.net |
| Hemagglutination Inhibition Assay | To assess the ability of an inhibitor to prevent LecA-mediated red blood cell clumping. | Relative inhibitory potency of different compounds. | nih.gov, researchgate.net |
| X-ray Crystallography | To determine the three-dimensional structure of LecA in complex with a ligand. | Precise atomic-level details of the binding interaction. | nih.gov |
Exploration of LecA’s Role in Diverse Infection Models
Much of the current knowledge about LecA's function comes from in vitro studies with lung epithelial cells and in vivo murine models of acute lung infection. nih.gov These models have been invaluable in demonstrating that LecA contributes significantly to bacterial adhesion, cytotoxicity, increased alveolar barrier permeability, and bacterial dissemination. nih.govnih.gov Furthermore, wound scratch assays have revealed that LecA can impair cell migration, a critical process in wound healing. nih.govnih.gov
A key future direction is to explore the role of LecA in a broader range of infection models to better understand its relevance in different clinical contexts. For example, the discovery that LecA inhibitors are excreted in urine suggests that targeting LecA could be a viable strategy for treating P. aeruginosa-associated urinary tract infections. nih.gov Additionally, the use of alternative pathogenesis models, such as the nematode Caenorhabditis elegans, can help identify conserved virulence mechanisms and test new therapeutic strategies in a high-throughput manner. nih.gov Investigating LecA's role in the context of polymicrobial infections, where P. aeruginosa interacts with other pathogens, represents another important and clinically relevant frontier.
Q & A
Q. What is the functional role of LecA in P. aeruginosa biofilm development?
LecA (PA-IL) facilitates biofilm formation by cross-linking bacterial cells via its galactose-binding activity. Mutational studies (e.g., lecA deletion) reduce biofilm depth and surface coverage on polystyrene and stainless steel, while LecA overexpression enhances biofilm architecture. Competitive inhibitors like isopropyl-β-D-thiogalactoside (IPTG) disrupt biofilm formation by blocking LecA-ligand interactions, confirming its role in biofilm stability .
Q. How is LecA expression regulated in P. aeruginosa?
LecA production is controlled by quorum sensing (QS) systems and the stress-response sigma factor RpoS. QS molecules, such as Pseudomonas quinolone signal (PQS), coordinate LecA synthesis during high cell density, while RpoS links its expression to environmental stress .
Q. What structural features define LecA's galactose-binding specificity?
LecA is a tetrameric lectin with four identical subunits, each containing a calcium-dependent galactose-binding site. Its affinity for hydrophobic galactosides (e.g., α-D-galactose derivatives) is mediated by aromatic residues in the binding pocket, enabling high-specificity interactions .
Advanced Research Questions
Q. What experimental strategies are used to analyze LecA-ligand binding kinetics and affinity?
- Carbohydrate microarrays : Screen glycoclusters for binding avidity (e.g., galactosylated clusters with rigid vs. flexible linkers) .
- Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) : Quantify binding constants (e.g., Kd values for multivalent ligands) .
- Hemagglutination inhibition assays : Assess competitive binding using synthetic galactosides .
- Molecular dynamics simulations : Model linker flexibility and optimal ligand spacing for chelating binding .
Q. How can multivalent glycoclusters be engineered to inhibit LecA-mediated virulence?
Multivalent scaffolds (e.g., pentaerythritol or methyl gallate cores) with β-D-galactopyranoside residues and optimized linkers (e.g., ethylene glycol spacers or aromatic groups) enhance binding avidity. For example, tetravalent glycoclusters with rigid linkers achieve 7,555-fold higher affinity than monovalent galactose, disrupting P. aeruginosa adhesion to bronchial cells by ~60% .
Q. What methodologies resolve contradictions in LecA's role under varying biofilm conditions?
- Static vs. dynamic biofilm assays : Compare biofilm architecture on abiotic surfaces (e.g., steel coupons) under flow conditions to simulate host environments .
- Competitive inhibition with galactoside analogs : Test IPTG or p-nitrophenyl-α-D-galactoside (NPG) in dispersal assays to confirm LecA-specific effects .
- Transcriptomic profiling : Identify QS-regulated genes co-expressed with lecA under nutrient-limiting conditions .
Q. Are dual inhibitors targeting LecA and other virulence factors (e.g., LasB protease) effective?
Hybrid inhibitors combining thiol-based motifs (for LasB protease inhibition) and galactose analogs (for LecA binding) show synergistic anti-virulence effects. These compounds reduce biofilm formation and cytotoxicity without directly targeting bacterial growth, minimizing resistance development .
Methodological Considerations
- Biofilm quantification : Use confocal microscopy or crystal violet staining to measure surface coverage and biomass .
- Ligand design : Prioritize water-soluble linkers (e.g., glucose-triazole units) to improve pharmacokinetics of glycoclusters .
- In vivo models : Validate anti-adhesion therapies in cystic fibrosis airway epithelia or murine infection models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
